molecular formula C22H24N4O3S B2612175 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 933210-70-9

4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2612175
CAS No.: 933210-70-9
M. Wt: 424.52
InChI Key: CGQLYMAPGNAOGV-UHFFFAOYSA-N
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Description

4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps, starting with the preparation of the core sulfonamide structure. The process typically includes:

    Formation of the Sulfonamide Core: The initial step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide core.

    Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the sulfonamide core.

    Attachment of the Morpholinyl Group: The morpholinyl group is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with the pyridazinyl-substituted sulfonamide.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl and pyridazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can lead to the formation of 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-carboxylic acid.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.

    Medicine: The compound has potential as an antimicrobial agent, given the known activity of sulfonamides against various pathogens.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its potential antimicrobial activity, the compound likely inhibits the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of a sulfonamide group.

    4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-amine: This compound has an amine group instead of a sulfonamide group.

Uniqueness

The uniqueness of 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group is particularly important for its potential antimicrobial activity, while the morpholinyl and pyridazinyl groups contribute to its overall stability and reactivity.

Biological Activity

4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has attracted significant attention due to its potential biological activities. The structural components of this compound, including the sulfonamide group, morpholine ring, and pyridazine moiety, suggest a range of possible interactions with biological targets.

Chemical Structure and Properties

The IUPAC name for this compound is 4-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide. Its molecular formula is C22H24N4O3S, and it features a sulfonamide functional group, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC22H24N4O3S
Molecular Weight420.51 g/mol
IUPAC Name4-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
CAS Number946317-89-1

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can inhibit various enzymes, while the morpholine and pyridazine components may enhance binding affinity to specific biological pathways.

Biological Activity

Research indicates that compounds in the sulfonamide class can exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis.
  • Cardiovascular Effects : A study on related benzene sulfonamides demonstrated effects on perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular applications .
  • Enzyme Inhibition : Sulfonamide derivatives have been reported to act as inhibitors of carbonic anhydrase, which could be beneficial in treating conditions like heart failure .

Case Studies

Recent studies have explored the biological effects of similar compounds:

Study on Perfusion Pressure

A study evaluated the impact of various benzene sulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that specific derivatives could significantly decrease perfusion pressure over time compared to controls. This suggests a potential therapeutic application in managing cardiovascular conditions.

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzene Sulfonamide0.001Decreased
4-(2-Amino-Ethyl)-Benzene-Sulfonamide0.001Significant Decrease

Molecular Docking Studies

Theoretical studies using molecular docking have suggested that compounds similar to this compound may interact effectively with calcium channel proteins, indicating potential roles in modulating calcium signaling pathways critical for cardiac function .

Properties

IUPAC Name

4-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-2-17-6-8-20(9-7-17)30(27,28)25-19-5-3-4-18(16-19)21-10-11-22(24-23-21)26-12-14-29-15-13-26/h3-11,16,25H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQLYMAPGNAOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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